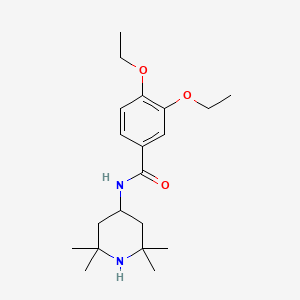![molecular formula C22H19NO3 B5759905 methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate](/img/structure/B5759905.png)
methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate, also known as MBCA, is a chemical compound that has been the subject of extensive scientific research due to its potential applications in various fields.
Mécanisme D'action
The mechanism of action of methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate is not fully understood, but it is believed to involve the inhibition of key enzymes involved in cancer cell proliferation. Specifically, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to inhibit the activity of histone deacetylases (HDACs), which are enzymes that play a critical role in the regulation of gene expression.
Biochemical and Physiological Effects
methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to have a number of biochemical and physiological effects, including the inhibition of cancer cell proliferation, the induction of apoptosis (programmed cell death), and the regulation of gene expression. Additionally, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to have anti-inflammatory and analgesic effects, making it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis.
Avantages Et Limitations Des Expériences En Laboratoire
One of the major advantages of methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate is its versatility as a building block for the synthesis of various compounds. Additionally, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to exhibit potent anticancer activity, making it a promising candidate for the development of new cancer therapies. However, one of the limitations of methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate is its relatively complex synthesis method, which can be challenging for researchers without extensive organic synthesis experience.
Orientations Futures
There are numerous future directions for research involving methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate, including the development of more efficient synthesis methods, the exploration of its potential applications in drug discovery and material science, and the investigation of its mechanism of action and potential side effects. Additionally, further research is needed to determine the optimal dosage and administration of methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate for therapeutic use.
Méthodes De Synthèse
Methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate can be synthesized using a multi-step process involving the reaction of 4-biphenylylcarbonyl chloride with 4-aminophenylacetic acid. The resulting product is then methylated using dimethyl sulfate to yield methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate.
Applications De Recherche Scientifique
Methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been extensively researched for its potential applications in various fields, including medicinal chemistry, material science, and organic synthesis. In medicinal chemistry, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been shown to exhibit anticancer activity by inhibiting the proliferation of cancer cells. In material science, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been used as a building block for the synthesis of novel materials with unique properties. In organic synthesis, methyl {4-[(4-biphenylylcarbonyl)amino]phenyl}acetate has been used as a starting material for the synthesis of various compounds.
Propriétés
IUPAC Name |
methyl 2-[4-[(4-phenylbenzoyl)amino]phenyl]acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19NO3/c1-26-21(24)15-16-7-13-20(14-8-16)23-22(25)19-11-9-18(10-12-19)17-5-3-2-4-6-17/h2-14H,15H2,1H3,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHUFHPGNTGCKBR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
345.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl {4-[(biphenyl-4-ylcarbonyl)amino]phenyl}acetate | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

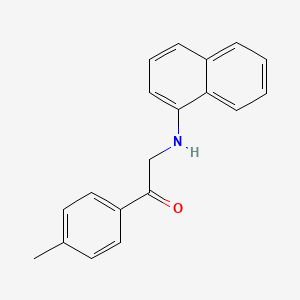
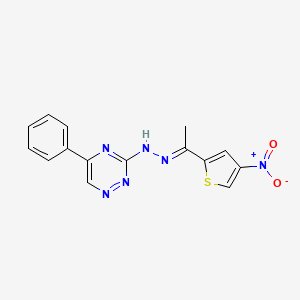
![N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N,3,5-trimethylbenzamide](/img/structure/B5759837.png)
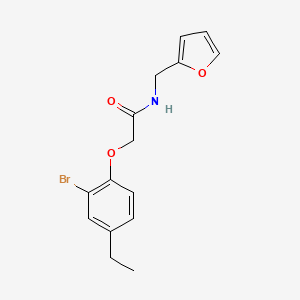
![2-cyano-3-{3-methoxy-4-[(4-methylbenzyl)oxy]phenyl}acrylamide](/img/structure/B5759841.png)

![3-[(diethylamino)sulfonyl]-N-(4,5-dihydro-1,3-thiazol-2-yl)benzamide](/img/structure/B5759857.png)
![6''-amino-3''-methyl-2''H-dispiro[1,3-dioxolane-2,1'-cyclohexane-4',4''-pyrano[2,3-c]pyrazole]-5''-carbonitrile](/img/structure/B5759865.png)
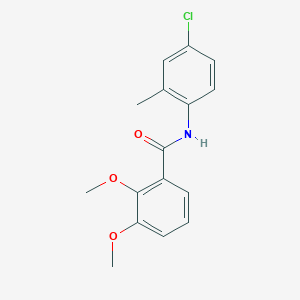
![N'-{[(2-chlorophenoxy)acetyl]oxy}-4-methylbenzenecarboximidamide](/img/structure/B5759885.png)
![3-ethoxy-N-{[(3-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B5759892.png)
![4-bromo-3-nitrobenzaldehyde [4-methoxy-6-(4-morpholinyl)-1,3,5-triazin-2-yl]hydrazone](/img/structure/B5759911.png)
